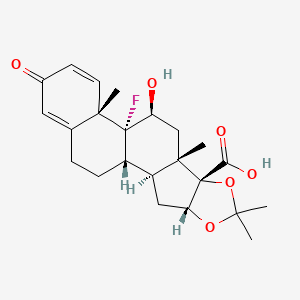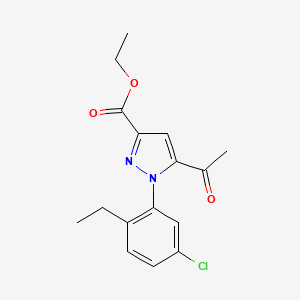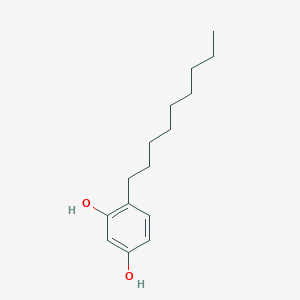![molecular formula C13H15NO4 B13843065 (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one, also known as Vilanterol impurity, is a chemical compound that is often encountered as an impurity in the synthesis of Vilanterol, a long-acting beta-agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its structural properties and potential implications in pharmaceutical formulations.
Vorbereitungsmethoden
The synthesis of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one involves several steps, typically starting with the formation of the benzo[d][1,3]dioxin ring system. This is followed by the introduction of the oxazolidin-2-one moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the oxazolidin-2-one ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Vilanterol impurities.
Biology: Studies may investigate its biological activity and potential effects on cellular processes.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in pharmaceutical formulations.
Industry: Quality control and assurance in the production of Vilanterol to ensure the purity and safety of the final product.
Wirkmechanismus
The mechanism of action of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Vilanterol suggests that it may interact with similar molecular targets, such as beta-adrenergic receptors, though with potentially different efficacy and potency.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one include other oxazolidinone derivatives and benzo[d][1,3]dioxin compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one lies in its specific structure and its role as an impurity in Vilanterol synthesis.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
(5S)-5-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-13(2)16-7-8-4-3-5-9(11(8)18-13)10-6-14-12(15)17-10/h3-5,10H,6-7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
FVIOCFPCBPARKM-SNVBAGLBSA-N |
Isomerische SMILES |
CC1(OCC2=C(O1)C(=CC=C2)[C@H]3CNC(=O)O3)C |
Kanonische SMILES |
CC1(OCC2=C(O1)C(=CC=C2)C3CNC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


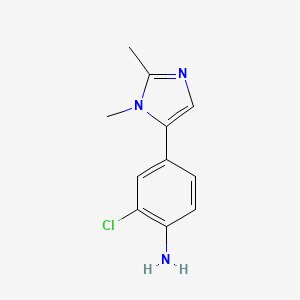
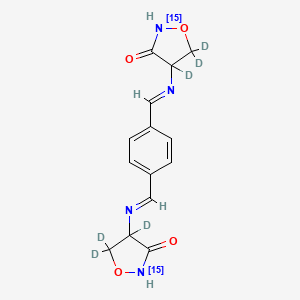
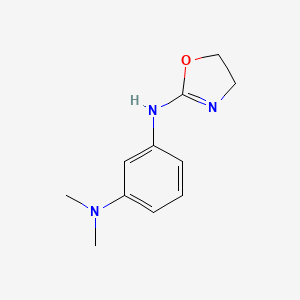
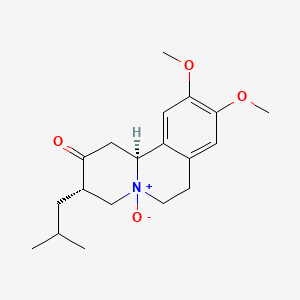
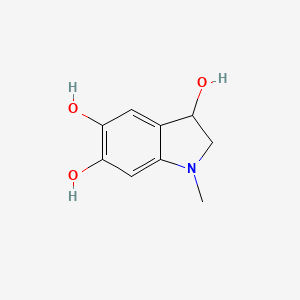

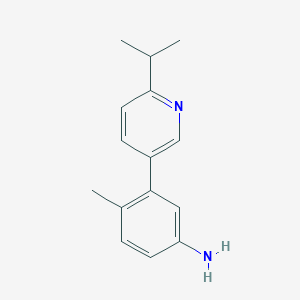
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

